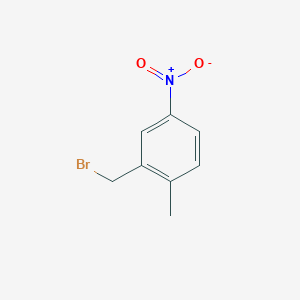

2-(Bromomethyl)-1-methyl-4-nitrobenzene

Overview

Description

2-(Bromomethyl)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromomethyl group is attached to the second carbon, a methyl group to the first carbon, and a nitro group to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene typically involves the bromination of 1-methyl-4-nitrobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Major Products

Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-1-methyl-4-nitrobenzene or 2-(Aminomethyl)-1-methyl-4-nitrobenzene.

Reduction: Formation of 2-(Bromomethyl)-1-methyl-4-aminobenzene.

Oxidation: Formation of 2-(Bromomethyl)-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-4-nitrobenzene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a bromide ion.

Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.

Oxidation: The methyl group is oxidized through the formation of intermediate species, leading to the formation of a carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

2-(Bromomethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

2-(Bromomethyl)-4-nitrobenzene: Lacks the methyl group, which can influence its reactivity and physical properties.

2-(Chloromethyl)-1-methyl-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Uniqueness

2-(Bromomethyl)-1-methyl-4-nitrobenzene is unique due to the presence of both a bromomethyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial applications.

Biological Activity

2-(Bromomethyl)-1-methyl-4-nitrobenzene, with the CAS number 98799-27-0, is an organic compound that has garnered attention for its potential biological activities and implications in medicinal chemistry. This article explores its biological activity, toxicity, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H8BrNO2

- Molecular Weight : 232.06 g/mol

- Functional Groups : Nitro group (-NO2), bromomethyl group (-CH2Br)

This compound exhibits properties that are significant for its reactivity and biological interactions.

Genotoxicity

Research indicates that this compound may exhibit genotoxic effects. Genotoxic compounds can cause damage to genetic material, leading to mutations and potentially cancer. A case study highlighted its identification as a genotoxic impurity in pharmaceutical formulations, confirmed through the Ames test, which assesses mutagenic potential .

Toxicological Profile

The compound has been classified with the following toxicological concerns:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Corrosion/Irritation : Causes severe skin burns and eye damage (H314) .

These classifications underscore the importance of handling this compound with care in laboratory and industrial settings.

Analytical Methods for Detection

A significant focus of recent studies has been on developing analytical methods to detect and quantify this compound in various matrices. For instance, a method utilizing liquid chromatography coupled with mass spectrometry (LC-MS) was developed to achieve sensitivity in detecting trace levels of this compound in pharmaceutical products .

| Analytical Method | Sensitivity | Linear Range | R² Value |

|---|---|---|---|

| LC-MS | 1 ng/mL | 0.5 - 10 ng/mL | 0.9968 - 0.9999 |

This table summarizes key parameters from analytical studies that demonstrate the effectiveness of detection methods.

Case Studies

In one notable case study, researchers investigated the stability of this compound under various conditions. The findings revealed that this compound has a half-life of less than two hours in solution, indicating its instability and the need for careful storage and handling .

Implications in Medicinal Chemistry

The biological activity of this compound suggests potential applications in medicinal chemistry, particularly in drug development where its reactivity could be harnessed for synthesizing new therapeutic agents. However, its genotoxic properties necessitate thorough risk assessments before any clinical applications.

Properties

IUPAC Name |

2-(bromomethyl)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKLDLBPYFVTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679433 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98799-27-0 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.